molecular formula C32H37F3N4O3 B2468710 N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide CAS No. 2034495-20-8

N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B2468710
CAS No.: 2034495-20-8
M. Wt: 582.668
InChI Key: NJWBXDDGIDIZDJ-UHFFFAOYSA-N
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Description

N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a potent and selective ATP-competitive inhibitor of Transforming Growth Factor-β (TGF-β)-Activated Kinase 1 (TAK1). TAK1 is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that sits at a critical signaling node, integrating signals from cytokines like TGF-β, BMP, IL-1, and TNF-α to activate downstream pathways including NF-κB and MAPK PMID: 19147503 . This central role makes TAK1 a compelling target for pharmacological investigation in a range of disease contexts. Researchers utilize this compound to probe the pathological mechanisms of cancer, inflammation, and fibrosis, where aberrant TAK1 signaling is frequently implicated PMID: 24396845 . By selectively inhibiting TAK1, this molecule allows for the dissection of its specific contributions to cellular processes such as proliferation, apoptosis, and the epithelial-mesenchymal transition (EMT), providing valuable insights for the development of novel therapeutic strategies.

Properties

IUPAC Name

N-[1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37F3N4O3/c33-32(34,35)24-10-11-29(36-21-24)39(30(40)22-6-2-1-3-7-22)26-14-16-37(17-15-26)25-12-18-38(19-13-25)31(41)28-20-23-8-4-5-9-27(23)42-28/h4-5,8-11,20-22,25-26H,1-3,6-7,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWBXDDGIDIZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4)C6=NC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide, identified by the CAS number 2034495-20-8, is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃₂H₃₇F₃N₄O₃
  • Molecular Weight : 582.7 g/mol
  • Structure : The compound contains a benzofuran moiety, bipiperidine, and a trifluoromethyl pyridine group, which contribute to its biological properties.

Biological Activity Overview

The compound has been investigated for various biological activities, including antiviral, antibacterial, and anticancer properties.

Antibacterial Activity

The antibacterial potential of compounds related to this compound has been documented. For example:

  • Compounds with similar scaffolds have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .
  • Structure-activity relationship (SAR) studies indicate that substituents on the benzofuran and piperidine rings can enhance antibacterial activity .

Anticancer Activity

The compound's potential anticancer properties have also been explored:

  • In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
  • SAR analyses reveal that modifications to the piperidine and pyridine components can lead to increased cytotoxicity against various cancer types .

Case Studies

Several case studies have investigated the biological activities of structurally related compounds:

  • Antiviral Efficacy :
    • A study demonstrated that certain N-Heterocycles showed superior antiviral activity compared to standard treatments like ribavirin. The EC₅₀ values for these compounds ranged from 130 to 263 μM .
  • Antibacterial Testing :
    • Compounds similar to the target molecule were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL, indicating potent antibacterial activity .
  • Anticancer Research :
    • Research involving derivatives of this compound showed significant cytotoxic effects against human breast adenocarcinoma cells with IC₅₀ values reported in the low micromolar range .

Data Tables

Biological ActivityCompound StructureObserved EffectReference
AntiviralSimilar N-HeterocyclesEC₅₀ = 130–263 μM
AntibacterialBenzofuran derivativesMIC = 0.5 μg/mL
AnticancerPiperidine derivativesIC₅₀ in low μM range

Scientific Research Applications

While specific mechanisms of action for N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide are not fully elucidated in available literature, it is hypothesized to interact with various biological targets such as enzymes or receptors. Given its structural complexity, it may modulate signaling pathways related to G protein-coupled receptors or other enzyme systems .

Potential Applications

  • Drug Discovery : The compound's unique features make it a candidate for developing new therapeutic agents aimed at treating neurological disorders and cancers.
  • Structure–Activity Relationship Studies : It can serve as a lead compound in medicinal chemistry to explore the relationship between chemical structure and biological activity.
  • Biological Target Modulation : Further studies could identify its potential to influence specific biological pathways, contributing to the understanding of disease mechanisms.

Case Studies and Research Findings

Research on similar compounds indicates that those with trifluoromethyl groups often exhibit enhanced metabolic stability against enzymatic degradation, making them suitable for therapeutic applications. For instance, derivatives with similar structures have shown moderate inhibition of enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease treatment .

Application AreaDescription
Drug DiscoveryPotential lead compound for neurological disorders and cancer treatments
Structure–Activity RelationshipUseful in understanding how structural changes affect biological activity
Biological Target ModulationMay influence signaling pathways related to G protein-coupled receptors

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two amide groups (cyclohexanecarboxamide and benzofuran-2-carbonyl-linked amide) susceptible to hydrolysis under acidic or basic conditions.

Reaction Conditions Outcome Source
1.0 N HCl, reflux, 6 hrsCleavage of cyclohexanecarboxamide to cyclohexanecarboxylic acid and amine
1.0 N NaOH, 60°C, 4 hrsPartial hydrolysis of benzofuran-2-carbonyl amide to benzofuran-2-carboxylic acid
  • Key Insight : Acidic conditions favor cleavage of the cyclohexanecarboxamide group, while basic hydrolysis targets the benzofuran-carbonyl amide. Kinetic studies suggest the trifluoromethylpyridine moiety stabilizes the intermediate via electron-withdrawing effects .

Nucleophilic Substitution at the Benzofuran Carbonyl

The benzofuran-2-carbonyl group participates in nucleophilic acyl substitution reactions.

Reagent Product Yield Conditions
Hydrazine hydrateBenzofuran-2-carbonyl hydrazide78%Ethanol, 25°C, 12 hrs
MethylamineN-Methyl benzofuran-2-carboxamide derivative65%DMF, 80°C, 8 hrs
  • Mechanism : The reaction proceeds via tetrahedral intermediate formation, with rate enhancement observed in polar aprotic solvents like DMF .

Reductive Amination of the Bipiperidine Moiety

The bipiperidine subunit undergoes reductive amination to modify stereochemistry or introduce alkyl groups.

Reagent Product Stereo Outcome
NaBH3CN, AcOHN-Alkylated bipiperidine derivativeRetention of configuration
H2, Pd/CSaturated bipiperidine analogRacemization observed
  • Note : Steric hindrance from the benzofuran group limits reactivity at the 4-position of bipiperidine .

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The 5-(trifluoromethyl)pyridin-2-yl group undergoes regioselective EAS.

Reagent Position Product Yield
HNO3, H2SO4C-33-Nitro-5-(trifluoromethyl)pyridine52%
Br2, FeBr3C-44-Bromo-5-(trifluoromethyl)pyridine41%
  • Limitation : The electron-withdrawing CF3 group deactivates the ring, requiring harsh conditions .

Ring-Opening Reactions of Benzofuran

Under strong acidic conditions, the benzofuran ring undergoes cleavage.

Conditions Product Application
H2SO4 (conc.), 100°C2-Hydroxybenzaldehyde derivativeSynthetic intermediate
H2O2, Fe(II) catalystOxidative cleavage to dicarboxylic acidNot reported for this compound
  • Caution : Ring-opening diminishes the compound’s biological activity.

Stability Under Thermal and Photolytic Conditions

Condition Degradation Pathway Half-Life
60°C, 1 week (dry)No significant degradation>30 days
UV light (254 nm), 48 hrsCleavage of benzofuran-carbonyl amide bond12 hrs

Key Research Findings:

  • Amide Hydrolysis : The trifluoromethyl group enhances electrophilicity at the pyridine-linked amide, accelerating hydrolysis .

  • Benzofuran Reactivity : Substitution at the benzofuran carbonyl is sterically hindered by the bipiperidine group, reducing yields compared to simpler analogs .

  • Thermal Stability : The compound is stable under dry storage but photolytically labile, necessitating light-protected packaging.

For synthetic modifications, reaction conditions must balance steric effects (from bipiperidine) and electronic influences (from CF3 and benzofuran) . Further studies are required to explore catalytic asymmetric reactions involving the bipiperidine subunit.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Piperidine/Carboxamide Families

a) Patent Compound (EP 2 697 207 B1)
  • Structure : Contains a cyclohexanecarboxamide backbone with a 4-methyl-2-oxooxazolidin-3-yl group and bis(trifluoromethyl)phenyl substituents .
  • Comparison: Unlike the target compound, this analog lacks the bipiperidinyl and benzofuran groups but shares the trifluoromethyl motif. The oxazolidinone ring may confer rigidity, reducing flexibility compared to the bipiperidinyl core.
b) 1-Benzyl-4-phenylamino-4-piperidinecarboxamide ()
  • Structure: Piperidinecarboxamide with benzyl and phenylamino groups .
  • Comparison: The absence of a bipiperidinyl system and trifluoromethylpyridine limits its structural complexity.
c) AZ331 and AZ257 ()
  • Structure: Dihydropyridine derivatives with thioether, cyano, and methoxyphenyl substituents .
  • Comparison: These compounds share a pyridine-like framework but lack the bipiperidinyl and benzofuran motifs. The thioether and cyano groups may enhance redox activity, contrasting with the target compound’s trifluoromethyl group, which prioritizes stability.

Functional Group Impact on Bioactivity

Compound Key Functional Groups Potential Bioactivity
Target Compound Bipiperidinyl, benzofuran, trifluoromethyl Likely CNS or kinase targeting (inferred)
EP 2 697 207 B1 Analog Oxazolidinone, bis(trifluoromethyl)phenyl Anti-inflammatory or antimicrobial
AZ331/AZ257 Dihydropyridine, thioether, cyano Calcium channel modulation
  • Trifluoromethyl Groups : Present in both the target compound and EP 2 697 207 B1 analog, these groups enhance metabolic resistance and membrane permeability .
  • Benzofuran vs. Oxazolidinone: The benzofuran’s aromaticity may favor π-π stacking in target binding, whereas oxazolidinone’s polarity could influence solubility .

Pharmacological Context

  • Ferroptosis Induction: highlights that trifluoromethyl-containing compounds (like the target) may synergize with ferroptosis-inducing agents in cancer therapy, particularly in oral squamous cell carcinoma (OSCC) .
  • Extraction and Synthesis: The use of n-hexane () suggests the target compound’s non-polar nature, aligning with its trifluoromethyl and cyclohexane groups. This contrasts with polar dihydropyridines (), which may require alternative solvents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide?

  • Methodology : The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Preparation of benzofuran-2-carbonyl chloride via reaction of benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .
  • Step 2 : Synthesis of the bipiperidinyl intermediate using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .
  • Step 3 : Final amide bond formation between the bipiperidinyl intermediate and 5-(trifluoromethyl)pyridin-2-amine, catalyzed by triethylamine (TEA) .
    • Optimization : Continuous flow systems (e.g., Omura-Sharma-Swern oxidation) and Design of Experiments (DoE) can enhance yield and reproducibility .

Q. How is the purity of this compound assessed in laboratory settings?

  • Analytical Methods :

  • HPLC : Used to determine purity (≥95% as a benchmark) with reverse-phase C18 columns and UV detection .
  • Recrystallization : Ethanol or acetonitrile are common solvents for purification .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What spectroscopic methods confirm its molecular structure?

  • 1H/13C NMR : Assigns protons and carbons, e.g., trifluoromethyl (-CF₃) signals at ~110–120 ppm in 13C NMR .
  • FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • X-ray Crystallography : Resolves stereochemistry (if crystalline), as seen in related benzofuran-carboxamide derivatives .

Advanced Research Questions

Q. How do structural modifications at the benzofuran moiety influence binding affinity to target receptors?

  • SAR Studies :

  • Electron-Withdrawing Groups (e.g., Br, CF₃) : Enhance metabolic stability but may reduce solubility. For example, bromofuran derivatives show improved G-quadruplex DNA binding compared to unsubstituted analogs .
  • Substituent Position : 2-Carbonyl positioning on benzofuran is critical for π-π stacking with aromatic residues in receptor pockets .
    • Experimental Validation : Competitive binding assays (e.g., SPR or ITC) using modified analogs .

Q. What strategies resolve conflicting biological activity data across assay systems?

  • Assay-Specific Factors :

  • Membrane Permeability : Use logP calculations (e.g., >3 indicates high lipid solubility) to correlate with cellular vs. biochemical assay discrepancies .
  • Redox Interference : Test compounds in presence of antioxidants (e.g., BHA) to rule out false positives in oxidative stress assays .
    • Data Harmonization : Meta-analysis using standardized protocols (e.g., NIH Assay Guidance Manual) .

Q. What computational approaches predict the metabolic stability of this compound?

  • In Silico Tools :

  • CYP450 Metabolism Prediction : Software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., piperidine N-demethylation) .
  • Density Functional Theory (DFT) : Calculates activation energies for hydrolysis of the trifluoromethyl-pyridine group .
    • Validation : LC-MS/MS analysis of microsomal incubation samples .

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